BenchChemオンラインストアへようこそ!

Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester

Synthetic Methodology Fluorinated β-Amino Acids Process Chemistry

Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester (CAS 81982-49-2) is a fluorinated β-amino acid ester building block. Its core structure is defined by a butanoate backbone with a gem-difluoro group at the 4-position and an N-benzylamino group at the 3-position.

Molecular Formula C13H17F2NO2
Molecular Weight 257.28 g/mol
CAS No. 81982-49-2
Cat. No. B3057517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
CAS81982-49-2
Molecular FormulaC13H17F2NO2
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(F)F)NCC1=CC=CC=C1
InChIInChI=1S/C13H17F2NO2/c1-2-18-12(17)8-11(13(14)15)16-9-10-6-4-3-5-7-10/h3-7,11,13,16H,2,8-9H2,1H3
InChIKeyRUJOMJAYIUZHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester (CAS 81982-49-2): A Strategic Fluorinated β-Amino Acid Intermediate for GABA-T Inhibitor Research


Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester (CAS 81982-49-2) is a fluorinated β-amino acid ester building block [1]. Its core structure is defined by a butanoate backbone with a gem-difluoro group at the 4-position and an N-benzylamino group at the 3-position. This compound is a key intermediate in the synthesis of fluorinated 1,4-diaminobutane derivatives, which are established in vivo inhibitors of γ-aminobutyric acid aminotransferase (GABA-T), a validated target for neurological disorders [2]. It is also a product of biomimetic transamination, a scalable, metal-free route to biologically relevant fluorinated β-amino acids [3].

Why Generic Substitution Fails for CAS 81982-49-2 in GABA-Targeted Synthesis


Simply substituting this compound with a non-fluorinated or differently protected β-amino acid ester will derail a synthetic program aimed at GABA-T inhibitors. The gem-difluoro group at the 4-position is not a passive structural feature but a critical pharmacophoric element. In related GABA analogs like 3-amino-4,4-difluorobutanoic acid, this gem-difluoro motif is required for potent, time-dependent irreversible inhibition of GABA-T [1]. Furthermore, the N-benzyl protecting group on this specific intermediate is crucial for a key biomimetic transamination synthetic step, enabling high yields and the potential for enantiocontrolled synthesis of the final active pharmaceutical ingredient (API) [2]. Using an N-Boc or N-Cbz protected analog would necessitate a completely different, often lower-yielding, synthetic route, failing to leverage this atom-economical methodology. The specific combination of the gem-difluoro motif and the N-benzyl protection is therefore a non-fungible identity, not a generic building block.

Quantitative Differentiation Guide for Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester


Synthetic Efficiency via Biomimetic Transamination vs. Reductive Amination

As a direct product of the biomimetic transamination reaction, this compound represents a key synthetic advantage. The reaction between a fluorinated β-keto ester and benzylamine is a metal-free, 'reducing reagent-free' process that proceeds via a base-catalyzed [1,3]-proton shift, directly yielding the target N-benzyl derivative [1]. This contrasts with traditional reductive amination routes to analogous secondary amines, which require stoichiometric reducing agents and often generate more waste. While specific yields for the synthesis of CAS 81982-49-2 are not reported in the primary literature, the Soloshonok method reports yields of 67-89% for enantiomerically enriched N-benzylidene derivatives of related β-fluoroalkyl-β-amino esters [2]. This establishes a high-efficiency, atom-economical advantage for compounds accessible via this route over those requiring alternative N-protection strategies.

Synthetic Methodology Fluorinated β-Amino Acids Process Chemistry

Pharmacophoric Potency: Gem-Difluoro vs. Non-Fluorinated GABA-T Inhibitors

The presence of the 4,4-gem-difluoro group on the butanoate backbone is critical for target engagement. In the structurally related GABA-T inhibitor 3-amino-4,4-difluorobutanoic acid, this motif is responsible for potent, concentration- and time-dependent irreversible enzyme inactivation [1]. This mechanism is consistent with the general formula in patent EP0046712B1, which claims fluorinated diaminobutane derivatives, where the target compound's scaffold is a core precursor, as potent in vivo GABA-T inhibitors [2]. The non-fluorinated analog, 3-aminobutanoic acid, is a weak, reversible substrate, not an inactivator. This class-level data strongly infers that the gem-difluoro moiety in CAS 81982-49-2 is a prerequisite for the potent, irreversible pharmacology of its downstream derivatives, a feature entirely absent in non-fluorinated analogs.

GABA Aminotransferase Inhibition Medicinal Chemistry Irreversible Inhibition

Enantiocontrol Potential vs. Racemic N-Protected β-Amino Acid Synthesis

This compound's N-benzyl imine/enamine tautomeric equilibrium is the mechanistic handle for a catalytic enantioselective synthesis. The base-catalyzed [1,3]-proton shift can be rendered asymmetric using a chiral amine base catalyst, a feature specifically demonstrated for this class of β-fluoroalkyl-β-amino acid derivatives, achieving up to 36% enantiomeric excess (ee) in early studies [1]. While far from optimal, this establishes a proof-of-concept for procuring an enantiopure version, a critical need for drug discovery. In contrast, racemic syntheses of β-amino acids via alternative routes (e.g., using achiral N-protection) offer no such direct, catalytic enantiocontrol pathway and require costly stoichiometric chiral auxiliaries or resolution steps.

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

High-Value Application Scenarios for CAS 81982-49-2 Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization of GABA-T Inactivators

This compound is the direct precursor for synthesizing focused libraries of fluorinated 1,4-diaminobutane GABA-T inactivators as described in patent EP0046712B1 [1]. The key differentiation is the irreversible inhibition mechanism conferred by the gem-difluoro group, which can lead to sustained pharmacodynamic effects. A medicinal chemistry team would use this versatile intermediate to explore structure-activity relationships (SAR) on the N-benzyl position after deprotection of the amino group, to dial in potency, selectivity, and blood-brain barrier penetration.

Process Chemistry: Development of a Scalable Enantioselective API Route

For a preclinical candidate emerging from a GABA-T program, this compound represents a scalable intermediate for API synthesis. The biomimetic transamination route is a metal-free, high-yielding sequence that can potentially be rendered enantioselective with a chiral base catalyst [2]. A process chemistry group would secure this compound to optimize this key step, aiming to achieve high enantiomeric excess and throughput, thereby solving a major challenge in fluorinated β-amino acid manufacturing.

Chemical Biology: Synthesis of Fluorinated Probes for Target Engagement Studies

The downstream 1,4-diaminobutane scaffold is a mechanism-based enzyme inactivator. By using this intermediate, a chemical biology lab can synthesize activity-based protein profiling (ABPP) probes. The irreversible binding of the unmasked amine derivative to GABA-T allows for target engagement studies in complex proteomes, a feature not offered by reversible inhibitor-derived probes. The specific N-benzyl protection allows for late-stage diversification before final deprotection.

Academic Research: Methodology Development for Fluorinated Building Blocks

This compound serves as a model substrate for developing new asymmetric catalysis or flow chemistry methodologies for fluorinated β-amino esters. The well-defined [1,3]-proton shift equilibrium provides a unique mechanistic platform to study catalytic isomerization reactions. Researchers can use this compound to test new chiral catalysts and directly compare results against established benchmarks from the Soloshonok group [3].

Quote Request

Request a Quote for Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.